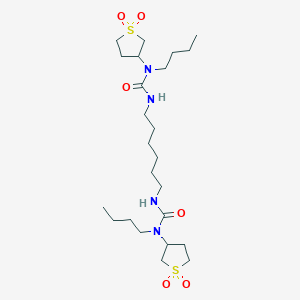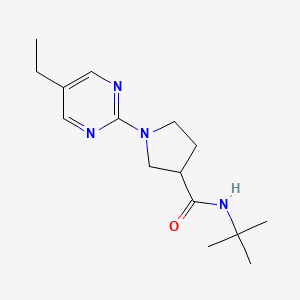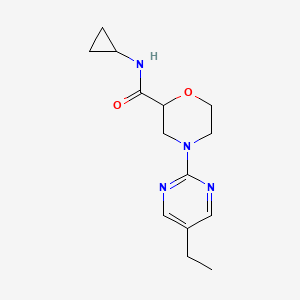![molecular formula C14H22ClN5 B15113518 1-cyclopentyl-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B15113518.png)
1-cyclopentyl-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclopentyl-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride typically involves the reaction of cyclopentylamine with 2-ethylpyrazole-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
1-cyclopentyl-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under controlled conditions.
Substitution: Halogenating agents or nucleophiles can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
科学的研究の応用
1-cyclopentyl-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 1-cyclopentyl-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-aminopyrazoles: These compounds share a similar pyrazole core and are used in similar applications.
Pyrazolo[1,5-a]pyrimidines: These are more complex heterocyclic systems derived from pyrazoles.
Quinolinyl-pyrazoles: These compounds combine pyrazole and quinoline moieties and have distinct pharmacological properties.
Uniqueness
1-cyclopentyl-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its cyclopentyl and ethylpyrazole moieties provide unique binding properties and biological activities compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C14H22ClN5 |
|---|---|
分子量 |
295.81 g/mol |
IUPAC名 |
1-cyclopentyl-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C14H21N5.ClH/c1-2-18-14(7-8-16-18)10-15-12-9-17-19(11-12)13-5-3-4-6-13;/h7-9,11,13,15H,2-6,10H2,1H3;1H |
InChIキー |
HTJKZENVLOQGPZ-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=CC=N1)CNC2=CN(N=C2)C3CCCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4-difluoro-1-{5H,7H,8H-pyrano[4,3-c]pyridazin-3-yl}piperidine](/img/structure/B15113437.png)
![N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15113462.png)
![3-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B15113464.png)

![4-{1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine](/img/structure/B15113472.png)
![2-[5-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine](/img/structure/B15113479.png)
![6-(cyclopentyloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)nicotinamide](/img/structure/B15113487.png)
![4-{4-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine](/img/structure/B15113490.png)
amino}pyrimidine-4-carbonitrile](/img/structure/B15113495.png)

![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B15113498.png)
![5-(5-aminopyridin-2-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine](/img/structure/B15113507.png)
![4-[(3-Methylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B15113512.png)
